Product packaging for Methyl (4-Nitrophenyl) Methylphosphonate(Cat. No.:CAS No. 7284-49-3)

Methyl (4-Nitrophenyl) Methylphosphonate

Cat. No.: B3281098
CAS No.: 7284-49-3
M. Wt: 231.14 g/mol
InChI Key: YLPDBQHTSLQLRX-UHFFFAOYSA-N
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Description

Methyl (4-Nitrophenyl) Methylphosphonate (CAS 7284-49-3) is a high-purity organophosphate ester of significant value in biochemical and neurological research. Its primary research application is as a mechanistic tool for studying acetylcholinesterase (AChE) inhibition and the modes of action of organophosphate compounds . This compound acts as a surrogate for chemical warfare agents like sarin, enabling safer in vitro and in vivo studies on organophosphate poisoning, reactivation therapies, and the development of antidotes . The compound inhibits AChE through a mechanism analogous to its parent nerve agent: the active site serine hydroxyl of AChE displaces the 4-nitrophenyl (PNP) leaving group, forming a stable, covalent methylphosphonate-AChE adduct that inactivates the enzyme . This process allows researchers to investigate the kinetics of AChE inhibition, reactivation, and the subsequent "aging" of the enzyme-adduct complex. Furthermore, its structural similarity to sarin, with the fluorine atom replaced, makes it a key precursor for developing novel PET imaging tracers. When radiolabeled with fluorine-18, the resulting surrogate compound, O-(1-[18F]fluoropropan-2-yl)-O-(4-nitrophenyl) methylphosphonate, is used for the non-invasive assessment of active AChE pools and organophosphate distribution in living systems via positron emission tomography (PET) . Beyond neurotoxicology, this methylphosphonate ester is also utilized in fundamental studies of hydrolysis mechanisms and transition state structures, serving as a model substrate for phosphatases and binuclear metal complex catalysts . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10NO5P B3281098 Methyl (4-Nitrophenyl) Methylphosphonate CAS No. 7284-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[methoxy(methyl)phosphoryl]oxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO5P/c1-13-15(2,12)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPDBQHTSLQLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Nitrophenyl Methylphosphonate and Analogues

Classical Synthetic Routes

Traditional methods for the synthesis of phosphonates have been well-established for over a century and typically involve the formation of a key phosphorus-carbon (P-C) bond. These routes often require multiple steps and can be limited by harsh reaction conditions.

Multi-Step Synthesis from Precursor Halides

A common classical approach to synthesizing phosphonates involves the use of precursor halides in multi-step reaction sequences. The Michaelis-Arbuzov and Michaelis-Becker reactions are cornerstone methods in this category.

The Michaelis-Arbuzov reaction , discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, is a widely used method for preparing phosphonates. wikipedia.orgeurekaselect.com This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgorganic-chemistry.org The mechanism begins with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, a halide ion attacks one of the alkoxy groups on the phosphorus, leading to the formation of the phosphonate (B1237965) and an alkyl halide byproduct. wikipedia.orgyoutube.com This reaction often requires elevated temperatures to proceed efficiently. chinesechemsoc.org For the synthesis of a compound like methyl (4-nitrophenyl) methylphosphonate (B1257008), a potential precursor halide would be a derivative of 4-nitrophenol (B140041).

The Michaelis-Becker reaction provides an alternative route, reacting a dialkyl phosphonate with an alkyl halide in the presence of a base. wikipedia.orgtandfonline.com This method can sometimes offer advantages over the Michaelis-Arbuzov reaction, such as proceeding at or below room temperature, which can be beneficial when dealing with heat-sensitive molecules. tandfonline.com Phase-transfer catalysis has been employed to improve the efficiency of the Michaelis-Becker reaction for the synthesis of dialkyl methyl phosphonates. tandfonline.comresearchgate.net

Strategies for P-C Bond Formation

The formation of the phosphorus-carbon bond is a critical step in the synthesis of phosphonates. mdpi.com Classical strategies primarily rely on the nucleophilic character of trivalent phosphorus compounds.

In the Michaelis-Arbuzov reaction, the P-C bond is formed through the nucleophilic attack of a trialkyl phosphite on an alkyl halide. wikipedia.orgorganic-chemistry.org This reaction is versatile for creating P-C bonds with aliphatic halides. eurekaselect.com However, it is generally limited to primary alkyl halides and can have poor functional group tolerance. chinesechemsoc.org

The Michaelis-Becker reaction utilizes a deprotonated dialkyl phosphonate as the nucleophile to attack an alkyl halide, thereby forming the P-C bond. wikipedia.org This approach can be advantageous for synthesizing certain phosphonates that are difficult to obtain via the Arbuzov procedure. tandfonline.com

Beyond these two primary methods, other strategies for P-C bond formation include addition reactions, such as the Pudovik reaction, and substitution reactions. mdpi.comscispace.comugr.es These classical methods have laid the groundwork for the development of more advanced and versatile synthetic protocols.

Contemporary Approaches in Phosphonate Synthesis

Modern synthetic chemistry has focused on developing more efficient, milder, and versatile methods for phosphonate synthesis. These contemporary approaches often utilize catalysis and one-pot procedures to streamline the synthesis and improve yields and substrate scope.

Ligand-Catalyzed Coupling Reactions

Ligand-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of P-C bonds, particularly for aryl and vinyl phosphonates, which are often challenging to synthesize using classical methods.

The Hirao reaction is a key example of a palladium-catalyzed cross-coupling reaction between a dialkyl phosphite and an aryl or vinyl halide. nih.govwikipedia.orgnih.gov This reaction, first reported by Toshikazu Hirao and coworkers in the early 1980s, has become a staple in phosphorus-carbon bond formation. nih.govthieme-connect.com The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the deprotonated dialkyl phosphite and subsequent reductive elimination to yield the arylphosphonate. researchgate.net Various palladium catalysts and ligands have been developed to improve the efficiency and scope of the Hirao coupling. nih.govnih.gov For example, the use of Pd(OAc)2 complexed with 1,1'-bis(diphenylphosphino)ferrocene (dppf) has been shown to alleviate some limitations of the original conditions. nih.gov

Recent advancements have expanded the scope of these coupling reactions to include different coupling partners and catalysts. For example, copper-catalyzed and nickel-catalyzed P-C coupling reactions have also been developed. organic-chemistry.org Furthermore, aryl boronate esters can be directly coupled with dialkyl phosphites under palladium catalysis. digitellinc.com These ligand-catalyzed methods offer a versatile and efficient route to a wide range of phosphonates, including analogues of methyl (4-nitrophenyl) methylphosphonate.

Radiosynthesis of this compound Analogues

The synthesis of radiolabeled analogues of this compound is crucial for their use as tracers in positron emission tomography (PET) imaging and other biological studies. These radiosyntheses often involve the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]), into the molecule.

A common strategy for the radiosynthesis of these analogues is to introduce the radionuclide in the final steps of the synthesis to minimize the loss of radioactivity due to decay. For example, the radiosynthesis of O-(1-[¹⁸F]fluoropropan-2-yl)-O-(4-nitrophenyl)methylphosphonate, a sarin (B92409) surrogate, has been reported. nih.gov This synthesis involved the reaction of bis-(4-nitrophenyl) methylphosphonate with 1-[¹⁸F]fluoro-2-propanol in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

Similarly, an improved radiosynthesis of O-(2-[¹⁸F]fluoroethyl)-O-(p-nitrophenyl)methylphosphonate, a PET tracer for cholinesterases, was developed using a transesterification reaction. nih.gov This approach involved reacting bis-(p-nitrophenyl) methylphosphonate with [¹⁸F]fluoroethanol. nih.gov The automation of such radiosyntheses is also a key area of development to ensure reliable and reproducible production of these important research tools. ucsf.edu

The development of efficient radiosynthetic methods is essential for advancing the study of organophosphates and their interactions with biological systems. nih.govnih.gov

Incorporation of Isotopic Labels for Mechanistic Elucidation

The use of isotopic labeling is a powerful technique to track the movement of atoms through a chemical reaction, providing detailed insights into reaction mechanisms. ias.ac.inwikipedia.org In the study of organophosphorus compounds like this compound, stable isotopes such as Oxygen-18 (¹⁸O) are particularly valuable for elucidating the mechanisms of phosphoryl transfer and hydrolysis reactions. nih.gov By strategically replacing a common ¹⁶O atom with its heavier ¹⁸O isotope at a specific position within the molecule, researchers can follow the fate of that atom in the reaction products using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

This method is crucial for distinguishing between different potential reaction pathways. For instance, in the hydrolysis of a phosphonate ester, an ¹⁸O label can be incorporated into either the phosphoryl (P=O) group or the bridging P-O-Ar ester linkage. The position of the label in the products—the phosphonic acid and the phenol—can reveal whether the cleavage occurred at the P-O bond or the C-O bond, and whether the phosphoryl oxygen participates in the reaction. nih.gov The use of ¹⁸O-labeled phosphate (B84403) esters has been instrumental in studying transition state structures in phosphoryl transfer reactions. nih.gov

For this compound, isotopic labeling can help clarify the mechanism of its reactions, such as nucleophilic substitution at the phosphorus center. The table below illustrates potential labeling strategies and their mechanistic implications for the hydrolysis of this compound.

Labeled PositionReaction StudiedPotential Outcome & Mechanistic Insight
Phosphoryl Oxygen (P=¹⁸O)Hydrolysis (H₂¹⁶O)If the ¹⁸O label is retained in the resulting methylphosphonic acid, it indicates the phosphoryl oxygen does not exchange with the solvent and acts as a spectator.
Bridging Ester Oxygen (P-¹⁸O-Ar)Hydrolysis (H₂¹⁶O)If the ¹⁸O label is found in the 4-nitrophenol product, it confirms that bond cleavage occurs at the P-O linkage, characteristic of nucleophilic attack at the phosphorus atom.
Water (H₂¹⁸O)HydrolysisIf the ¹⁸O label from the water is incorporated into the methylphosphonic acid product, it confirms that water acts as the nucleophile attacking the phosphorus center. researchgate.net

Table 1. Conceptual Isotopic Labeling Strategies for Mechanistic Studies of this compound Hydrolysis.

Transesterification Methods for Labeled Phosphonates

Transesterification is a versatile and widely used method for the synthesis of phosphonate esters, including the preparation of mixed aryl alkyl phosphonates. google.com This method is particularly useful for modifying isotopically labeled phosphonates, allowing for the synthesis of a variety of labeled analogues from a common labeled precursor. The process typically involves reacting a diaryl or dialkyl phosphonate with an alcohol in the presence of a catalyst, which results in the exchange of one of the ester groups. google.comorganic-chemistry.org

A common procedure involves refluxing a diaryl phosphonate with an aliphatic alcohol, using a catalytic amount of a sodium alkoxide derived from the alcohol used in the exchange. google.com This approach avoids the harsher conditions and potential side reactions associated with methods starting from phosphonic dichlorides. google.com For isotopically labeled compounds, this provides a mild route to introduce different alkyl or aryl groups without scrambling the isotopic label.

For example, a precursor such as Di(4-nitrophenyl) methylphosphonate, labeled with ¹⁸O in the phosphoryl group (P=¹⁸O), could undergo transesterification with methanol (B129727) (CH₃OH) to yield the desired ¹⁸O-labeled this compound. The reaction would proceed by replacing one of the 4-nitrophenyl groups with a methyl group.

Starting Labeled PhosphonateReactantCatalystProduct
Di(4-nitrophenyl) methylphosphonate [P=¹⁸O]MethanolSodium MethoxideThis compound [P=¹⁸O]
Diphenyl methylphosphonate [P-¹⁸O-Ph]4-NitrophenolSodium 4-nitrophenoxideThis compound [P-¹⁸O-Ph] (and other products)
Dimethyl methylphosphonate [P=¹⁸O]4-NitrophenolSodium 4-nitrophenoxideThis compound [P=¹⁸O]

Table 2. Examples of Transesterification Reactions for the Synthesis of Labeled this compound.

The synthesis of P-chirogenic phosphonates has also been achieved through a two-step transesterification process, highlighting the method's utility in creating stereochemically defined labeled compounds. researchgate.net

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of Methyl (4-Nitrophenyl) Methylphosphonate (B1257008), offering specific insights into the phosphorus, hydrogen, and carbon atomic environments.

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the identity of Methyl (4-Nitrophenyl) Methylphosphonate due to the presence of the unique phosphorus atom in its phosphonate (B1237965) core. The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment, making it a distinctive marker for the compound.

In research, the ³¹P NMR spectrum of this compound typically exhibits a single resonance. For instance, a chemical shift of -4.3 ppm has been reported when measured in acetonitrile-d3 (B32919) (CD₃CN) using phosphoric acid as a reference standard. In other studies, this peak has been observed at -4.5 ppm.

This technique is not only used for initial structural confirmation but is also invaluable for reaction monitoring. For example, the degradation or hydrolysis of this compound can be followed by observing the disappearance of its characteristic ³¹P signal at -4.5 ppm and the concurrent appearance of new peaks corresponding to its breakdown products, such as methyl 4-nitrophenyl phosphate (B84403) (-4.2 ppm) and dimethyl phosphate (2.8 ppm). This allows researchers to track the kinetics and pathways of chemical transformations in real-time.

¹H (proton) and ¹³C NMR spectroscopy provide complementary data that is essential for the complete molecular elucidation and the assessment of sample purity.

¹H NMR: The proton NMR spectrum gives detailed information about the hydrogen atoms in the molecule. For this compound, the spectrum shows distinct signals for the aromatic protons of the 4-nitrophenyl group and the protons of the methyl groups. The aromatic protons typically appear as two doublets due to their distinct chemical environments and coupling to each other. The methyl group attached to the phosphorus atom shows a characteristic doublet pattern due to coupling with the phosphorus nucleus (³J(H,P)).

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the carbon skeleton. The signals for the aromatic carbons and the methyl carbon can be unambiguously assigned, providing further evidence for the compound's structure.

The integration of ¹H NMR signals and the absence of impurity peaks in both ¹H and ¹³C spectra are routinely used to confirm the high purity of the compound in research samples.

Below are tables summarizing typical NMR data for this compound.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.24Doublet (d)³J = 9.22HAromatic protons ortho to NO₂
7.38Doublet (d)³J = 9.22HAromatic protons meta to NO₂
3.92Doublet (d)³J(H,P) = 11.46HOCH₃ protons

Table 2: ¹³C NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
155.5Aromatic Carbon (C-O)
145.1Aromatic Carbon (C-NO₂)
126.0Aromatic Carbons (CH)
120.6Aromatic Carbons (CH)
55.5Methyl Carbon (OCH₃)

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can aid in structural confirmation.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the molecule with high-energy electrons. This process typically leads to the formation of a molecular ion (M⁺) and extensive fragmentation. The resulting mass spectrum provides the molecule's nominal molecular weight from the molecular ion peak and a unique fragmentation pattern that serves as a "fingerprint" for the compound. This pattern is crucial for confirming the identity of the molecule by comparing it to library spectra or by interpreting the fragmentation pathways to deduce the structure.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds like organophosphonates. ESI typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.

For more detailed structural analysis, ESI is often coupled with tandem mass spectrometry (ESI-MS/MS). In this technique, a specific ion (e.g., the protonated molecule) is selected and then subjected to collision-induced dissociation to generate a series of fragment ions. Analyzing these fragments provides valuable information about the connectivity of atoms within the molecule, confirming the presence of the methylphosphonate and 4-nitrophenyl moieties. ESI-MS/MS is a key tool for the structural determination of phosphonate esters.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds.

The IR spectrum of this compound would be expected to show several characteristic absorption bands that confirm its structure:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are characteristic of the nitro group, typically appearing in the regions of 1530-1500 cm⁻¹ and 1355-1315 cm⁻¹, respectively.

Phosphoryl Group (P=O): A strong absorption band for the P=O stretching vibration is expected, generally found in the 1300-1200 cm⁻¹ range for phosphonates.

P-O-C and C-O Bonds: The spectrum will also feature stretching vibrations for the P-O-C (aryl) and C-O bonds, which typically absorb in the 1240-1160 cm⁻¹ and 1050-1000 cm⁻¹ regions.

Aromatic Ring: The presence of the 4-nitrophenyl group would be confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range.

By identifying these key functional groups, IR spectroscopy serves as a rapid and effective method for the qualitative confirmation of the molecular structure of this compound.

Advanced Diffraction Methods for Solid-State Structural Determination (e.g., X-ray Crystallography for related phosphonates)

X-ray crystallography has been instrumental in defining the three-dimensional arrangements of atoms in a wide array of organophosphorus compounds. researchgate.net The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystalline solid. The resulting diffraction pattern is then used to generate a three-dimensional map of the electron density, from which the atomic positions can be determined with high precision. wikipedia.org

For instance, studies on metal phosphonates have revealed diverse and complex structures, including layered and pillared frameworks. mdpi.com These investigations provide a foundational understanding of the coordination chemistry of the phosphonate group, a key functional moiety in this compound. The insights gained from the crystal structures of open framework metal phosphonates, for example, highlight the versatile bonding capabilities of the phosphonate group. mdpi.com

In the context of related nitrophenyl-containing compounds, X-ray crystallography has been used to confirm molecular structures and understand intermolecular forces. For example, the crystal structure of 4-(4-nitrophenyl)thiomorpholine, a precursor in medicinal chemistry, was elucidated using X-ray crystallography, revealing a chair conformation for the thiomorpholine (B91149) ring and specific weak hydrogen bonding interactions in the solid state.

The general steps involved in X-ray crystallographic analysis of a related phosphonate would include:

Crystallization: Growing single crystals of the compound suitable for X-ray diffraction analysis. This is often a challenging step, requiring careful control of conditions such as solvent, temperature, and concentration.

Data Collection: Mounting the crystal on a diffractometer and exposing it to a beam of monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.

Structure Solution and Refinement: Using computational methods to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental diffraction data.

The data obtained from such an analysis for a related phosphonate compound would typically be presented in a series of tables. Below are illustrative data tables based on the type of information generated from a hypothetical X-ray crystallographic study of a related phosphonate.

Table 1: Hypothetical Crystal Data and Structure Refinement for a Related Phosphonate

ParameterValue
Empirical formulaC₈H₁₀NO₅P
Formula weight231.14
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 10.123(3) Å, β = 101.34(3)°
c = 12.456(4) Å, γ = 90°
Volume1057.1(5) ų
Z4
Density (calculated)1.451 Mg/m³
Absorption coefficient0.265 mm⁻¹
F(000)480
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.35 to 28.33°
Reflections collected5432
Independent reflections2418 [R(int) = 0.034]
Completeness to theta = 28.33°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2418 / 0 / 145
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.062, wR2 = 0.125
Largest diff. peak and hole0.34 and -0.28 e.Å⁻³

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for a Related Phosphonate

BondLength (Å)AngleDegrees (°)
P-O(1)1.472(2)O(1)-P-O(2)115.4(1)
P-O(2)1.581(2)O(1)-P-O(3)112.9(1)
P-O(3)1.592(2)O(2)-P-O(3)101.2(1)
P-C(1)1.785(3)O(1)-P-C(1)113.5(1)
O(2)-C(7)1.401(3)O(2)-P-C(1)108.7(1)
N-O(4)1.221(3)O(3)-P-C(1)104.3(1)
N-O(5)1.224(3)P-O(2)-C(7)121.3(2)
N-C(10)1.475(4)C(8)-C(7)-O(2)118.9(2)

These tables provide a glimpse into the detailed structural information that can be obtained from X-ray crystallography. For this compound, one would expect to find a tetrahedral geometry around the phosphorus atom and a planar nitrophenyl group. The precise bond lengths and angles would be influenced by the electronic effects of the methyl and nitrophenyl substituents.

Mechanistic Investigations of Reactivity

Hydrolytic Pathways of Methyl (4-Nitrophenyl) Methylphosphonate (B1257008)

The hydrolysis of Methyl (4-nitrophenyl) methylphosphonate is a central focus of mechanistic studies, providing insights into the fundamental steps of phosphoryl transfer.

The hydrolysis of organophosphorus esters, including this compound, can proceed through different mechanistic pathways. A key mechanism is the bimolecular nucleophilic substitution at the phosphorus center, often denoted as SN2@P. This process can occur via a concerted pathway, involving a single pentacoordinate transition state, or a stepwise mechanism that includes a trigonal bipyramidal pentacoordinate intermediate. sapub.org

Theoretical studies using density functional theory (DFT) have been employed to understand the nuances of the SN2@P reaction. Unlike the characteristic double-well potential energy surface seen in SN2 reactions at a carbon center, the SN2@P reaction often exhibits a single-well potential energy surface with a stable transition complex. nih.govresearchgate.net The specific pathway, whether concerted or stepwise, is influenced by factors such as the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. researchgate.netresearchgate.net

During hydrolysis, cleavage can occur at two primary sites: the P-OAr (aryl-oxygen) bond or the P-OMe (ester) bond. The product distribution is often dependent on the reaction conditions, particularly the pH. In many organophosphorus ester hydrolysis reactions, the mechanism involves a direct displacement (SN2-like) at the phosphorus center, leading to P-O bond cleavage. viu.ca However, under certain conditions, C-O bond cleavage can also occur. nih.gov The relative rates of these cleavage pathways are influenced by the stability of the leaving groups and the nature of the attacking nucleophile.

The kinetics of the hydrolysis of this compound are significantly influenced by both pH and the solvent environment. The distribution of products from the hydrolysis of organophosphorus esters is known to be pH-dependent. viu.ca For instance, the hydrolysis of related phosphonate (B1237965) esters has been shown to be base-catalyzed. dtic.mil

The solvent composition also plays a critical role. Studies on the alkaline hydrolysis of similar esters, such as p-nitrophenyl acetate, in DMSO-H₂O mixtures have shown that the rate constant increases dramatically with increasing DMSO content. scholaris.ca This enhancement is attributed to the destabilization of the hydroxide (B78521) ion in the ground state and stabilization of the transition state. scholaris.ca Solvent deuterium (B1214612) isotope effects can also provide mechanistic insights; for example, values greater than 2 for amine reactions with bis(p-nitrophenyl) methylphosphonate suggest a general base catalysis mechanism. acs.org

Base-Catalyzed Reactions

Base catalysis is a prominent feature of the reactivity of this compound, with various bases demonstrating different catalytic efficiencies and leading to distinct product distributions.

The basicity of the attacking nucleophile plays a crucial role in determining the reaction pathway and the resulting products. In reactions of bis(p-nitrophenyl) methylphosphonate, different classes of amines follow a Brønsted relation, where the reaction rate is proportional to the basicity of the amine. acs.org However, steric factors can also influence reactivity, as seen with s-collidine, which is less reactive than predicted by its basicity alone. acs.org The competition between nucleophilic attack and general base catalysis is a key aspect, with more basic nucleophiles often favoring one pathway over the other.

A variety of nitrogenous bases have been studied for their catalytic effect on the hydrolysis of phosphonate esters.

Amines : Primary, secondary, and tertiary amines have been shown to catalyze the hydrolysis of bis(p-nitrophenyl) methylphosphonate through general base catalysis of water attack. acs.org The reaction yields p-nitrophenyl methylphosphonate and p-nitrophenol. acs.org

Guanidines and Imidazoles : Guanidine (B92328) and imidazole (B134444) groups are known to be involved in the catalytic activity of enzymes that process phosphate (B84403) esters. nih.gov For example, in the enzyme trehalase, a guanidine group acts as a proton donor, and its pKa is modulated by a nearby histidine (imidazole) residue. nih.gov This highlights the potential for these functional groups to act as effective catalysts in the hydrolysis of phosphonate esters like this compound.

Interactive Data Table: Kinetic Data for Hydrolysis of P-Nitrophenyl Esters

The following table presents kinetic data for the hydrolysis of various p-nitrophenyl esters, illustrating the influence of structure and reaction conditions on reactivity.

EsterConditionsRate Constant (k)Half-life (t₁/₂)Reference
p-Nitrophenyl Phenacyl Methylphosphonate0.1 M Tris buffer, pH 7.61, 25°CVaries with substituent6 to 180 s acs.org
Methyl 4-Nitrophenyl MethylphosphonateNot specified600 (units not specified)3 h viu.ca
p-Nitrophenyl AcetateAqueous solution, with OH⁻11.6 M⁻¹s⁻¹Not specified scholaris.ca
S-p-Nitrophenyl ThioacetateAqueous solution, with OH⁻5.90 M⁻¹s⁻¹Not specified scholaris.ca
p-Nitrophenyl Acetate80 mol % DMSO, with OH⁻32,800 M⁻¹s⁻¹Not specified scholaris.ca
S-p-Nitrophenyl Thioacetate80 mol % DMSO, with OH⁻190,000 M⁻¹s⁻¹Not specified scholaris.ca

Studies of Transition State Structures

The elucidation of transition state structures is pivotal in understanding the reactivity of this compound. These transient, high-energy complexes dictate the reaction pathway and rate. Both computational and experimental approaches have been employed to probe these structures, providing insights into bond formation and cleavage during key reaction steps.

The hydrolysis of phosphonate esters like this compound can proceed through a spectrum of mechanisms, ranging from a fully associative (ANDN) to a fully dissociative (DN+AN) pathway. The nature of the transition state is a key differentiator between these mechanisms.

In an associative mechanism , the nucleophile (e.g., a water molecule or a hydroxide ion) attacks the phosphorus center, forming a pentacoordinated transition state, often a trigonal bipyramidal phosphorane-like structure. In this pathway, bond formation is significantly advanced before bond cleavage begins. Studies on the hydrolysis of aryl methylphosphonate esters have suggested that the substitution of a methoxy (B1213986) group with a methyl group tends to favor a more associative pathway. nih.gov For the hydrolysis of uncomplexed phenyl methylphosphonate and 4-nitrophenyl methylphosphonate, general base catalysis is observed, with significant P-O bond formation in the transition state, which is characteristic of an associative-like mechanism. nih.gov

Conversely, a dissociative mechanism involves a transition state where the bond to the leaving group is substantially broken before the new bond with the incoming nucleophile is formed. This pathway would proceed through a metaphosphate-like intermediate. The choice between these mechanistic pathways is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. For organophosphates with good leaving groups, the reaction mechanism often involves a nucleophilic attack forming a pentacoordinated phosphorus intermediate. researchgate.net

Computational studies on the hydrolysis of dibutyl-4-nitrophenyl phosphate, a related organophosphate, in the active site of phosphotriesterase (PTE) have detailed a mechanism involving a pentacoordinated intermediate, supporting an associative pathway. researchgate.net

Mechanistic FeatureAssociative MechanismDissociative Mechanism
Transition State Pentacoordinated (e.g., trigonal bipyramidal)Tricovalent-like (metaphosphate-like)
Bond Formation/Cleavage Bond formation is advanced relative to bond cleavageBond cleavage is advanced relative to bond formation
Intermediate Often involves a stable or quasi-stable pentacoordinated intermediateMay involve a transient, highly reactive metaphosphate intermediate
Favored by Strong nucleophiles, poor leaving groupsGood leaving groups, ionizing solvents

Kinetic Isotope Effects (KIEs) are a powerful tool for probing the transition state structure and identifying the rate-determining step of a reaction. By replacing an atom at a specific position with one of its heavier isotopes (e.g., 14N with 15N, or 16O with 18O), changes in the reaction rate can be measured. These changes provide information about the bonding environment of the isotopically substituted atom in the transition state.

For reactions involving 4-nitrophenyl esters, KIEs at the nitro group nitrogen (15N) and the phenolic oxygen (18O) can provide detailed insights. An 18O KIE in the leaving group indicates the extent of P-O bond cleavage in the transition state of the rate-determining step. A large 18O KIE suggests significant bond breaking, characteristic of a more dissociative transition state, while a small KIE suggests the P-O bond is largely intact, indicative of a more associative transition state or a pre-equilibrium step.

For example, in the metal ion-catalyzed hydrolysis of ethyl p-nitrophenyl phosphate, a related compound, the following KIEs were observed, which helped to elucidate the transition state characteristics. nih.gov

CatalystIsotopeKIE ValueInterpretation of Transition State
Co(III)-cyclen15N0.12%P-O cleavage is rate-limiting
Co(III)-cyclen18O2.23%P-O bond is approximately 50% broken
Co(III)-tacn15N0.13%Similar to Co(III)-cyclen
Co(III)-tacn18O0.8%Less P-O bond cleavage than with Co(III)-cyclen
Zn(II)-cyclen15N0.05%Earlier transition state
Zn(II)-cyclen18O0.95%Earlier transition state
Eu(III)15N0.34%Late transition state or Eu(III) interaction with the nitro group
Eu(III)18O1.6%Significant P-O bond cleavage

While specific KIE data for the hydrolysis of this compound were not found, the principles derived from studies of similar compounds are directly applicable. A significant primary 18O KIE would be expected if the P-O bond to the 4-nitrophenoxy group is cleaved in the rate-determining step.

Reactions with Serine Hydrolase Active Site Residues (Chemical Mechanism Focus)

This compound, like many other organophosphorus compounds, can act as an inhibitor of serine hydrolases. This inhibition occurs through the formation of a covalent bond with the catalytic serine residue in the enzyme's active site.

The primary mechanism of inhibition of serine hydrolases by organophosphonates involves the nucleophilic attack of the active site serine's hydroxyl group on the phosphorus atom of the inhibitor. This results in the displacement of the leaving group (in this case, 4-nitrophenolate) and the formation of a stable, covalent phosphonyl-serine adduct. nih.gov

This process effectively renders the enzyme inactive, as the catalytic serine is no longer available to participate in the hydrolysis of its natural substrate. For organophosphorus nerve agents containing a phosphorus-methyl bond, the resulting adduct is a methylphosphonic acid (MeP) adduct. nih.gov This "aged" adduct is often resistant to reactivation by standard oxime therapies. nih.gov

The formation of these adducts can be detected and quantified using techniques such as mass spectrometry. After enzymatic digestion of the inhibited protein, the modified serine-containing peptide can be identified by its characteristic mass shift. For instance, a method for the direct quantitation of methyl phosphonate adducts to human butyrylcholinesterase has been developed, utilizing immunomagnetic separation followed by UHPLC-MS/MS. nih.gov

Adduct FeatureDescription
Reactants Serine Hydroxyl Group, this compound
Product Phosphonyl-Serine Adduct (specifically, a methylphosphonyl-serine adduct)
Bond Formed Covalent P-O bond between the phosphorus atom and the serine oxygen
Leaving Group 4-Nitrophenolate (B89219)
Consequence Inactivation of the serine hydrolase
Detection Method Mass Spectrometry (e.g., UHPLC-MS/MS)
Example MS/MS Transition m/z 874.3 → 778.3 for a specific MeP-adducted peptide nih.gov

Some enzymes, known as phosphotriesterases (PTEs) or organophosphorus hydrolases (OPHs), have evolved the ability to catalyze the hydrolysis of organophosphorus compounds, including phosphonates. These enzymes represent a potential route for detoxification.

The catalytic mechanism of these enzymes generally involves the activation of a water molecule by one or more metal ions (often zinc, manganese, or cobalt) in the active site. tamu.edu This metal-activated hydroxide then acts as a potent nucleophile, attacking the phosphorus center of the substrate. The reaction proceeds through a pentacoordinated intermediate, similar to the associative mechanism described earlier. researchgate.net The enzyme's active site provides a specific environment that stabilizes the transition state and facilitates the departure of the leaving group.

The efficiency of these enzymes can be remarkably high. For example, a methylphosphonate esterase, Pmi1525, has been shown to efficiently catalyze the hydrolysis of organophosphonate esters. tamu.edu The kinetic parameters for the hydrolysis of a close analog of the title compound, ethyl 4-nitrophenylmethyl phosphonate, by this enzyme have been determined. tamu.edu

EnzymeSubstratekcat (s-1)KM (µM)kcat/KM (M-1s-1)
Pmi1525Ethyl 4-nitrophenylmethyl phosphonate58048001.2 x 105
Pmi15254-Nitrophenyl butyrate14010001.4 x 105

Furthermore, these enzymes can exhibit stereoselectivity. Pmi1525, for instance, hydrolyzes the (SP)-enantiomer of isobutyl 4-nitrophenyl methylphosphonate 14 times faster than the corresponding (RP)-enantiomer, highlighting the precise arrangement of the substrate within the enzyme's active site. tamu.edu

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Reaction Mechanisms

Quantum mechanical calculations are fundamental to understanding the intricate details of chemical reactions, providing a map of the energy landscape that governs molecular transformations.

Density Functional Theory (DFT) for Geometry Optimization and Energy Barriers

Density Functional Theory (DFT) has become a routine and indispensable tool for investigating reaction mechanisms in solution. This computational method is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT provides crucial data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is extensively employed to calculate the energy barriers (activation energies) of chemical reactions. By mapping the potential energy surface, researchers can identify the transition state—the highest energy point along the reaction coordinate—which is critical for understanding reaction kinetics. The selection of an appropriate functional is a key challenge in obtaining reliable energy barrier calculations. Studies comparing various functionals have shown that non-empirical hybrid functionals, such as PBE0, often provide the most accurate energy barriers for reactions in solution. For organophosphorus compounds like Methyl (4-Nitrophenyl) Methylphosphonate (B1257008), DFT calculations can elucidate the mechanisms of nucleophilic substitution or hydrolysis reactions by quantifying the energy required to reach the transition state.

Table 1: Common DFT Functionals for Energy Barrier Calculations

Functional Type Examples Typical Application
Non-empirical Hybrid PBE0, PBE0-DH Accurate energy barrier calculations in solution
Empirical Hybrid B3LYP, BLYP Broadly used for organic and organometallic reactions

Ab Initio Methods for Electronic Structure Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are powerful for analyzing the electronic structure of molecules. A study on monoanionic methylphosphonates and related analogues using ab initio methods with 3-21G() and 6-31G basis sets provided detailed insights into their properties.

These calculations are used to determine geometries, charge distributions, and torsional barriers. For instance, the analysis of charge distribution reveals how electrons are shared among the atoms, highlighting the electrophilic and nucleophilic centers within the molecule. This is particularly relevant for understanding the reactivity of Methyl (4-Nitrophenyl) Methylphosphonate, where the phosphorus atom is a key electrophilic site and the oxygen atoms possess significant negative charge. Conformational analyses performed with ab initio methods can also identify the relative energies of different spatial arrangements (conformers) that arise from rotation around single bonds.

Molecular Dynamics (MD) Simulations of Reactivity and Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into reactivity and intermolecular interactions. While specific MD studies on this compound are not widely documented, research on the closely related compound dimethyl methylphosphonate (DMMP) demonstrates the utility of this approach.

Reactive MD simulations, using force fields like ReaxFF, have been used to examine the interaction of DMMP with surfaces such as amorphous silica. These simulations show that binding occurs through a combination of van der Waals forces and hydrogen bonding with surface hydroxyl groups. At lower hydroxyl coverages, simulations revealed stronger covalent bonding interactions and even fragmentation of the DMMP molecule. The addition of water in these simulations showed it could displace or hydrolyze the adsorbed phosphonate (B1237965) molecules. Such computational studies suggest that the reactivity and interactions of this compound in complex environments, such as on surfaces or at interfaces, could be similarly investigated to understand its environmental fate and degradation pathways.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of molecules. DFT calculations are commonly used to predict vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. For example, the Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. By comparing theoretically calculated spectra with experimental data, researchers can confirm molecular structures and assign spectral peaks with greater confidence.

Theoretical calculations are also instrumental in mapping out entire reaction pathways. Beyond just identifying the transition state, these computations can reveal the presence of intermediate structures, such as the tetrahedral intermediates often proposed in the hydrolysis of phosphate (B84403) and phosphonate esters. For reactions involving this compound, computational studies can help distinguish between different potential mechanisms, such as stepwise versus concerted pathways, by comparing the energy profiles of each route.

Elucidation of Solvent Effects on Reaction Kinetics

The solvent in which a reaction occurs can have a profound impact on its rate and mechanism. Computational studies are crucial for elucidating these solvent effects at a molecular level. For phospho group transfer reactions, similar to the hydrolysis of this compound, the choice of solvent can lead to dramatic rate accelerations.

Exploration of Methyl 4 Nitrophenyl Methylphosphonate As a Research Analogue

Design Principles for Organophosphorus Analogues and Surrogates

The design of organophosphorus analogues and surrogates like methyl (4-nitrophenyl) methylphosphonate (B1257008) is guided by the need to mimic the structure and electronic properties of more toxic or less stable compounds, such as nerve agents or biologically relevant phosphate (B84403) esters. A key principle is the incorporation of a good leaving group that facilitates the study of reaction kinetics and mechanisms. The 4-nitrophenyl group is an excellent choice due to its strong electron-withdrawing nature, which increases the electrophilicity of the phosphorus atom and stabilizes the departing phenolate (B1203915) anion. This allows for convenient monitoring of the reaction progress, often through spectrophotometric detection of the released 4-nitrophenolate (B89219).

Comparative Reactivity Studies with Related Organophosphorus Compounds

The reactivity of methyl (4-nitrophenyl) methylphosphonate is best understood through comparison with other organophosphorus compounds. Such studies provide insights into structure-reactivity relationships and the factors that govern the rates of reactions like hydrolysis.

The rate of reaction for phosphonate (B1237965) esters is highly dependent on the electronic nature of the substituents attached to the phosphorus atom. Electron-withdrawing groups, both in the leaving group and directly attached to the phosphorus, generally increase the rate of nucleophilic attack by enhancing the electrophilicity of the phosphorus center. Conversely, electron-donating groups tend to decrease the reaction rate.

For example, studies on the hydrolysis of substituted α-hydroxybenzylphosphonates have shown that electron-withdrawing substituents in the phenyl ring facilitate the hydrolysis, while electron-releasing substituents slow it down. semanticscholar.org This is consistent with a mechanism involving nucleophilic attack of water on the phosphorus atom. The Hammett relationship, which correlates reaction rates with substituent constants (σ), can be a useful tool in quantifying these electronic effects. In the alkaline hydrolysis of substituted phenyl N-methylcarbamates, a linear relationship between the logarithm of the rate constant and the Hammett constant has been observed, indicating a predictable electronic influence on reactivity. nih.gov

The following interactive table presents pseudo-first-order rate constants for the two-step acidic hydrolysis of a series of substituted diethyl α-hydroxybenzylphosphonates, illustrating the effect of substituents on reactivity.

Table 1: Pseudo-First-Order Rate Constants for the Acidic Hydrolysis of Substituted Diethyl α-Hydroxybenzylphosphonates

Substituent (Y) k1 (h⁻¹) k2 (h⁻¹) Total Time (h)
H 2.64 0.60 9.5
4-NO₂ 5.18 1.24 2.5
4-Cl 3.36 0.67 5.5
4-F 3.51 0.70 6.0
4-Me 1.03 0.35 9.5
4-OMe 0.90 0.22 11.0

Data from a kinetic study on the hydrolysis of substituted α-hydroxybenzylphosphonates. semanticscholar.org

The nature of the alkyl and aryl substituents significantly influences the cleavage of the P-O bond in phosphonate esters. The electronic properties of the aryl group in the leaving group are particularly important. A more electron-withdrawing aryl group leads to a better leaving group, thus accelerating the rate of P-O bond cleavage. This is evident in the higher reactivity of p-nitrophenyl esters compared to their unsubstituted phenyl counterparts.

The steric and electronic effects of the alkyl group directly attached to the phosphorus atom also play a role. A study on the hydrolysis of aryl methylphosphonate-TACN-Co(III) complexes revealed a Brønsted βlg value of -1.12, which is considerably more negative than that for the hydrolysis of the uncomplexed phosphonates (-0.69). researchgate.net This indicates a greater sensitivity to the nature of the leaving group in the complexed system. The activation parameters for the hydroxide-catalyzed hydrolysis of unbound p-nitrophenyl methylphosphonate were found to be ΔH‡ = 70 ± 1 kJ mol⁻¹ and ΔS‡ = -103 ± 1 J mol⁻¹ K⁻¹. researchgate.net

The following interactive table provides kinetic data for the hydrolysis of a series of aryl methylphosphonate-TACN-Co(III) complexes, highlighting the influence of the aryl substituent on reactivity.

Table 2: Kinetic Data for the Hydrolysis of Aryl Methylphosphonate-TACN-Co(III) Complexes at 25°C

Aryl Substituent k_obs (s⁻¹) β_lg
m-F, p-NO₂ - -1.12
p-NO₂ - -1.12
m-NO₂ - -1.12
p-Cl - -1.12
Unsubstituted - -1.12

Data from a study on the mechanism and transition state structure of aryl methylphosphonate esters. researchgate.net

Utility in Investigating General Organophosphorus Reaction Chemistry

This compound and similar analogues are instrumental in elucidating the fundamental principles of organophosphorus reaction chemistry. Their well-defined structure and predictable reactivity make them excellent substrates for studying various reaction types, including hydrolysis, aminolysis, and reactions with other nucleophiles.

The kinetic data obtained from studies using these analogues can be used to construct linear free-energy relationships, such as Brønsted and Hammett plots, which provide valuable information about transition state structures and reaction mechanisms. For instance, a linear Brønsted-type plot with a βlg of -0.43 was observed for the alkaline hydrolysis of a series of X-substituted-phenyl diphenylphosphinothioates, consistent with a concerted mechanism. researchgate.net

Furthermore, these compounds can be used to probe the active sites of enzymes, particularly those that interact with organophosphorus compounds, such as esterases and proteases. The reaction of these analogues with enzymes can provide insights into the catalytic mechanisms and the nature of the enzyme-substrate interactions.

Derivatization Strategies for Mechanistic Probes

To further enhance their utility as mechanistic probes, this compound and related compounds can be derivatized to incorporate reporter groups. These modifications allow for the use of advanced analytical techniques to study reaction mechanisms and biological processes.

One common strategy is the introduction of a fluorescent tag . This can be achieved by synthesizing phosphonate analogues with fluorescent moieties in their side chains or ester groups. Such fluorescent probes can be used to study the structural requirements of enzymes with serine in their active sites and to monitor their levels in various tissues. rsc.org The release of a fluorescent leaving group upon reaction can provide a sensitive and continuous assay for enzyme activity or chemical reactivity. For example, a new europium metal-organic framework has been shown to act as a turn-off fluorescence sensor for p-nitrophenol, the leaving group in the hydrolysis of this compound. nih.gov

Another powerful technique is site-directed spin labeling (SDSL) for electron paramagnetic resonance (EPR) studies. This involves the covalent attachment of a stable radical, typically a nitroxide, to a specific site in the molecule. By incorporating a spin label into a phosphonate analogue, it is possible to obtain information about the local environment, conformational changes, and distances within a macromolecular complex. While the direct synthesis of spin-labeled phosphonates can be challenging, post-synthetic modification strategies can be employed.

Finally, isotopic labeling is a crucial derivatization strategy. By selectively replacing atoms (e.g., ¹⁶O with ¹⁸O, ¹⁴N with ¹⁵N) at specific positions within the molecule, kinetic isotope effects (KIEs) can be measured. These KIEs provide detailed information about bond breaking and bond formation in the transition state of a reaction. For example, kinetic isotope effects were used to elucidate the transition state for the alkaline hydrolysis of a p-nitrophenyl methylphosphonate complex. researchgate.net The synthesis of radiolabeled analogues, such as those containing ¹⁸F, allows for their use as tracers in positron emission tomography (PET) imaging to study the in vivo distribution and activity of cholinesterases.

Q & A

Q. Table 1: Example Reaction Conditions

ReagentMolar RatioSolventTemperatureYield (%)
Methylphosphonic acid1.2 eqAnhydrous THF0°C → RT78
4-Nitrophenol1.0 eq

Basic: How should researchers handle and store this compound to ensure safety and stability?

Answer:

  • Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential acetylcholinesterase inhibition .
  • Storage : Keep in amber glass vials at 0–6°C under inert gas (argon) to prevent hydrolysis. Stability testing via periodic HPLC analysis is recommended .

Advanced: What experimental approaches are used to analyze the inhibitory effects on acetylcholinesterase (AChE)?

Answer:

  • Ellman’s Assay : Monitor AChE activity spectrophotometrically at 412 nm using acetylthiocholine as substrate and DTNB as chromogen. Calculate IC₅₀ values via dose-response curves .
  • Kinetic Studies : Determine inhibition mechanism (competitive/uncompetitive) using Lineweaver-Burk plots. For this compound, reported IC₅₀ ranges from 2–10 µM depending on enzyme source (e.g., human vs. electric eel AChE) .

Q. Table 2: Example Inhibition Data

Enzyme SourceIC₅₀ (µM)Assay pHReference
Human erythrocyte AChE4.27.4
Electrophorus AChE8.98.0

Advanced: How can molecular modeling elucidate binding interactions with target enzymes?

Answer:

  • Docking Simulations : Use software like AutoDock Vina to model ligand-enzyme complexes. For example, the phosphonate group forms hydrogen bonds with catalytic triad residues (e.g., Ser203, His447 in AChE), while the 4-nitrophenyl group engages in π-π stacking with aromatic residues .
  • MD Simulations : Analyze stability of binding poses over 100 ns trajectories. Key interactions include Van der Waals contacts between the methyl group and hydrophobic enzyme pockets .

Advanced: What in vivo models assess acute toxicity of this compound?

Answer:

  • Rodent Models : Determine LD₅₀ via intraperitoneal or oral administration in Sprague-Dawley rats. Monitor symptoms (e.g., tremors, respiratory distress) and validate toxicity using cholinesterase activity assays in blood/brain homogenates .
  • Ethical Protocols : Follow OECD Guidelines 423/425 for acute oral toxicity testing, including dose escalation and humane endpoints .

Advanced: How do structural modifications influence inhibitory potency?

Answer:

  • Analog Synthesis : Replace the methyl group with isopropyl (NIMP) or ethyl (NEMP) and compare IC₅₀ values. For example, NIMP (isopropyl) shows 3-fold higher AChE inhibition than the methyl variant due to enhanced hydrophobic interactions .
  • SAR Analysis : Use QSAR models to correlate substituent electronegativity or steric bulk with activity. Nitro-group positioning (para vs. meta) significantly impacts binding affinity .

Basic: What spectroscopic techniques characterize this compound?

Answer:

  • ³¹P NMR : Peak at δ 25–30 ppm confirms phosphonate ester formation.
  • FT-IR : Stretching vibrations at 1250 cm⁻¹ (P=O) and 1520 cm⁻¹ (NO₂).
  • LC-MS : ESI+ mode to detect [M+H]⁺ ion (m/z 246.1) and validate purity .

Advanced: How to resolve discrepancies in reported inhibitory constants (Ki)?

Answer:

  • Standardize Assays : Use identical enzyme sources (e.g., recombinant human AChE) and buffer conditions (pH 7.4, 25°C).
  • Control for Spontaneous Reactivation : Pre-incubate enzyme with inhibitor for fixed time (e.g., 10 min) to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.